molecular formula C15H25N5O2S B11258102 3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine

3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine

Cat. No.: B11258102
M. Wt: 339.5 g/mol
InChI Key: AHYTZOFTCMRDMH-UHFFFAOYSA-N
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Description

3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyridazine core substituted with ethanesulfonyl and piperidinyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE typically involves multi-step procedures. One common method includes the reaction of a pyridazine derivative with ethanesulfonyl chloride and piperidine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl or piperidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets, such as muscarinic receptors in the CNS. The compound acts as an antagonist, blocking the action of acetylcholine at these receptors, which can modulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is unique due to its specific substitution pattern on the pyridazine core, which imparts distinct chemical and biological properties. Its potential as a CNS penetrant pan-muscarinic antagonist sets it apart from other similar compounds .

Properties

Molecular Formula

C15H25N5O2S

Molecular Weight

339.5 g/mol

IUPAC Name

3-(4-ethylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyridazine

InChI

InChI=1S/C15H25N5O2S/c1-2-23(21,22)20-12-10-19(11-13-20)15-7-6-14(16-17-15)18-8-4-3-5-9-18/h6-7H,2-5,8-13H2,1H3

InChI Key

AHYTZOFTCMRDMH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3

Origin of Product

United States

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